2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H23ClN4O2S and its molecular weight is 466.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the LasB enzyme. LasB is a protease produced by Pseudomonas aeruginosa , a Gram-negative bacterium. LasB plays a crucial role in bacterial virulence, biofilm formation, and pathogenesis .
Mode of Action
The compound inhibits LasB by binding to its active site. This interaction prevents LasB from cleaving host proteins and disrupting tissue integrity. As a result, bacterial virulence is reduced, and biofilm formation is impaired .
Biochemical Pathways
The compound affects several pathways:
- By inhibiting LasB, it disrupts bacterial communication. Quorum sensing allows bacteria to coordinate behaviors, such as biofilm formation and virulence production, based on cell density. The compound interferes with this signaling system . The compound reduces biofilm formation by inhibiting LasB, which is essential for biofilm matrix degradation .
Action Environment
Environmental factors influence the compound’s efficacy and stability:
- Optimal activity occurs at neutral pH. Stable within a moderate temperature range. Sensitive to oxygen exposure.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-24(2)11-18-20(19(31)12-24)21(14-7-5-8-16(30)10-14)29-22(26-18)27-23(28-29)32-13-15-6-3-4-9-17(15)25/h3-10,21,30H,11-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPTDQPHGODNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=CC=C5)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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